5-(benzylthio)-6-fluoro-1H-indazole
Overview
Description
5-(benzylthio)-6-fluoro-1H-indazole is an organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a benzylthio group and a fluorine atom in the structure of this compound enhances its chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3-benzodioxole derivatives, have been found to act as potent auxin receptor agonists . Auxin receptors play a crucial role in plant growth and development, particularly in root growth promotion .
Mode of Action
For instance, 1,3-Benzodioxole derivatives interact with auxin receptors to enhance root-related signaling responses .
Biochemical Pathways
For example, 1,3-Benzodioxole derivatives have been shown to enhance root-related signaling responses in plants .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as 5-fluorouracil polymeric complex, have been investigated . These studies suggest that the incorporation of a compound into a polymeric complex can change its pharmacokinetics and biodistribution profile .
Result of Action
For example, 1,3-Benzodioxole derivatives have been shown to have a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa .
Action Environment
For instance, the efficacy of 5-Fluorouracil polymeric complex was found to be influenced by the expression of certain enzymes and the presence of specific cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylthio)-6-fluoro-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Benzylthio Group: The benzylthio group can be introduced through nucleophilic substitution reactions using benzylthiol and appropriate leaving groups such as halides or tosylates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(benzylthio)-6-fluoro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as iron powder or tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, tin(II) chloride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted indazole derivatives.
Scientific Research Applications
5-(benzylthio)-6-fluoro-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
5-(benzylthio)-1H-tetrazole: Used as an activator in the synthesis of oligonucleotides.
5-(ethylthio)-1H-tetrazole: Similar to 5-(benzylthio)-1H-tetrazole but with an ethylthio group instead of a benzylthio group.
4,5-dicyanoimidazole: Used in various chemical synthesis applications.
Uniqueness
5-(benzylthio)-6-fluoro-1H-indazole is unique due to the presence of both a benzylthio group and a fluorine atom, which can enhance its chemical reactivity and potential biological activities compared to similar compounds. The combination of these functional groups can result in unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
5-(Benzylthio)-6-fluoro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHFNS
- CAS Number : 1608480-95-0
The presence of a benzylthio group and a fluorine atom on the indazole core contributes to its unique biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor of various kinases, which are crucial for cell signaling pathways involved in cancer progression and other diseases.
Key Mechanisms:
- Kinase Inhibition : Similar compounds have shown efficacy against vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR), suggesting that this compound may exhibit similar inhibitory effects .
- Anticancer Activity : The compound has been evaluated for its potential in cancer therapy, particularly in inhibiting tumor cell proliferation through apoptosis induction .
Biological Activities
The compound has demonstrated several biological activities, including:
- Antimicrobial Activity : Exhibits significant effects against various bacterial strains.
- Antifungal Properties : Effective against certain fungal pathogens, which is essential for developing new antifungal agents.
- Anticancer Effects : Shown to inhibit the growth of cancer cell lines in vitro, with ongoing studies to evaluate its efficacy in vivo.
Comparative Analysis
A comparison with other indazole derivatives reveals that this compound possesses unique properties that enhance its therapeutic potential. The following table summarizes key findings from studies on related compounds:
Case Studies
- Anticancer Efficacy : In a study evaluating the anticancer properties of various indazole derivatives, this compound was found to significantly reduce cell viability in human cancer cell lines compared to controls. The mechanism was linked to the induction of apoptosis through caspase activation.
- Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of this compound against a panel of bacterial strains, demonstrating potent activity with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics.
Future Directions
Further research is warranted to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Key areas for future studies include:
- In Vivo Studies : To determine the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To clarify the specific molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance efficacy and reduce toxicity.
Properties
IUPAC Name |
5-benzylsulfanyl-6-fluoro-1H-indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2S/c15-12-7-13-11(8-16-17-13)6-14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQNLMVZPJQGFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C3C(=C2)C=NN3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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